Cas no 522-75-8 (Thioindigo)

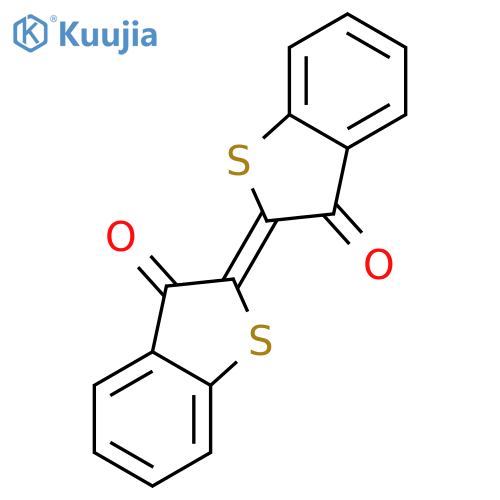

Thioindigo structure

商品名:Thioindigo

Thioindigo 化学的及び物理的性質

名前と識別子

-

- Thioindigo

- Vat Red 41

- C.I. 73300

- C.I. Disperse Red 364

- C.I. Solvent Red 242

- 2-(3-Oxobenzo[b]thien-2(3H)-ylidene)-benzo[b]thiophene-3(2H)-one

- (2Z)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one

- Antinolo Red B

- Ciba Pink B

- Durindone Red B

- Durindone Red BP

- Fluorescent Red Dye

- Helindon Red BB

- Isothioindigo

- Tetra Pink B

- Thioindigo Red B

- Thioindigo Red S

- C.I. Vat Red 41

- Benzo[b]thiophen-3(2H)-one, 2-(3-oxobenzo[b]thien-2(3H)-ylidene)-

- trans-Thioindigo

- C16H8O2S2

- JOUDBUYBGJYFFP-FOCLMDBBSA-N

- O985

- 522T758

- [.delta.2,2'(3H,3'H)-Bibenzo[b]thiophene]-3,3'-dione

- (2E)-2-(3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one

- 2-(3-Oxobenzo[b]thien-2-(3H)-ylidene)-benzo[b]thiophene-3(2H)-one

- Vat Red 41;2

- AKOS025310814

- SCHEMBL1105125

- MFCD00191692

- 2-[(2E)-3-oxo-2,3-dihydro-1-benzothiophen-2-ylidene]-2,3-dihydro-1-benzothiophen-3-one

- Tina Pink B

- Q411535

- T1489

- Heliane Red 5B

- 522-75-8

- AS-56241

- Vat Red 5B

- 3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione

- Thioindigo, >/=98%

- Durindone Printing Red B

- Tyrian Red A-5B

- 3844-31-3

- (E)-3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione

-

- MDL: MFCD00191692

- インチ: 1S/C16H8O2S2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H/b16-15+

- InChIKey: JOUDBUYBGJYFFP-FOCLMDBBSA-N

- ほほえんだ: S1C2=C([H])C([H])=C([H])C([H])=C2C(/C/1=C1/C(C2=C([H])C([H])=C([H])C([H])=C2S/1)=O)=O

計算された属性

- せいみつぶんしりょう: 295.99700

- どういたいしつりょう: 295.997

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 0

- 複雑さ: 453

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.7

- 疎水性パラメータ計算基準値(XlogP): 4.1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ダークレッド粉末

- 密度みつど: 1.3686 (rough estimate)

- ゆうかいてん: 280°C(lit.)

- ふってん: 407.96°C (rough estimate)

- フラッシュポイント: 177.0±18.8 °C

- 屈折率: 1.5341 (estimate)

- PSA: 84.74000

- LogP: 4.17520

- いろしすう: 73300

- ようかいせい: 水に溶けない

Thioindigo セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36

- RTECS番号:DT4330000

- セキュリティ用語:S26-S36

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- リスク用語:R36/37/38

Thioindigo 税関データ

- 税関コード:3204159000

- 税関データ:

中国税関コード:

3204159000

Thioindigo 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T344503-100mg |

Thioindigo |

522-75-8 | 100mg |

$ 800.00 | 2023-09-05 | ||

| TRC | T344503-25mg |

Thioindigo |

522-75-8 | 25mg |

$190.00 | 2023-05-17 | ||

| Ambeed | A231386-25g |

3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione |

522-75-8 | 98% | 25g |

$18.0 | 2025-02-19 | |

| Ambeed | A231386-5g |

3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione |

522-75-8 | 98% | 5g |

$9.0 | 2025-02-19 | |

| Ambeed | A231386-100g |

3H,3'H-[2,2'-Bibenzo[b]thiophenylidene]-3,3'-dione |

522-75-8 | 98% | 100g |

$69.0 | 2025-02-19 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BA328-1g |

Thioindigo |

522-75-8 | Lambda max. 541.0 to 545.0 nm(Toluene) | 1g |

¥124.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T303883-500g |

Thioindigo |

522-75-8 | ≥98% | 500g |

¥3285.90 | 2023-08-31 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T303883-5g |

Thioindigo |

522-75-8 | ≥98% | 5g |

¥103.90 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-296538-25g |

Thioindigo, |

522-75-8 | 25g |

¥827.00 | 2023-09-05 | ||

| A2B Chem LLC | AB79669-25g |

Thioindigo |

522-75-8 | 95% | 25g |

$12.00 | 2024-04-19 |

Thioindigo サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:522-75-8)Vat Red 41(Solvent Red 242,C.I. 73300)

注文番号:LE12351

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:07

価格 ($):discuss personally

Thioindigo 関連文献

-

Robert P. Lemieux Soft Matter 2005 1 348

-

Max Zitzmann,Frank Hampel,Henry Dube Chem. Sci. 2023 14 5734

-

3. Thioindigo-containing organosiloxane liquid crystals with electroclinic propertiesJason Z. Vlahakis,Kenneth E. Maly,Robert P. Lemieux J. Mater. Chem. 2001 11 2459

-

4. 237. The comparative reactivity of the carbonyl groups in the thionaphthenquinones. Part II. The influence of substituent groups in the thionaphthenquinonesCharles E. Dalgliesh,Frederick G. Mann J. Chem. Soc. 1945 893

-

5. Ring contractions of thiochroman-4-ones and thiochromen-4-onesNeil E. MacKenzie,Ronald H. Thomson J. Chem. Soc. Perkin Trans. 1 1982 395

522-75-8 (Thioindigo) 関連製品

- 3989-75-1(Vat Brown 5)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:522-75-8)Vat Red 41

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:522-75-8)Thioindigo

清らかである:99%

はかる:500g

価格 ($):310.0